molecular formula C24H30N4O5S2 B11529542 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide

Cat. No.: B11529542
M. Wt: 518.7 g/mol
InChI Key: MCOHRIVLJFAGND-KOEQRZSOSA-N
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Description

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a phenyl ring, and an indolizine core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE typically involves a multi-step process:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyridine derivatives and alkynes under specific conditions.

    Introduction of the Propane-1-Sulfonyl Groups: The propane-1-sulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Condensation with 4-(DIMETHYLAMINO)PHENYL]METHYLIDENE: The final step involves the condensation of the indolizine derivative with 4-(DIMETHYLAMINO)PHENYL]METHYLIDENE under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential therapeutic effects may be mediated through the inhibition of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE: can be compared with other indolizine derivatives and compounds containing dimethylamino groups.

    Dichloroaniline: An aniline derivative with similar aromatic properties but different functional groups.

    Organotin (IV) Derivatives: Compounds with similar structural complexity and potential biological activities.

Properties

Molecular Formula

C24H30N4O5S2

Molecular Weight

518.7 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2-bis(propylsulfonyl)indolizine-3-carboxamide

InChI

InChI=1S/C24H30N4O5S2/c1-5-15-34(30,31)22-20-9-7-8-14-28(20)21(23(22)35(32,33)16-6-2)24(29)26-25-17-18-10-12-19(13-11-18)27(3)4/h7-14,17H,5-6,15-16H2,1-4H3,(H,26,29)/b25-17+

InChI Key

MCOHRIVLJFAGND-KOEQRZSOSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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